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molecular formula C10H11NO B185379 2-(1H-Indol-1-yl)ethanol CAS No. 121459-15-2

2-(1H-Indol-1-yl)ethanol

Cat. No. B185379
M. Wt: 161.2 g/mol
InChI Key: MWUVMGYIPOWLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375124B2

Procedure details

The intermediate product, reported in J. Med. Chem., 1998, 41/10, 1619-1639, was prepared according to the procedure described therein, with the exception of the duration of the reaction time (equal to 30 hours instead of 30 minutes), starting from indole (5.0 g, 42.7 mmol), KOH (3.6 g, 64.1 mmol) and bromoethanol (6.4 g, 51.3 mmol) in 50 ml of anhydrous DMSO, at a temperature of 25-30° C., to obtain 5 g of oily product (yield: 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].Br[CH:13]([OH:15])[CH3:14]>CS(C)=O>[OH:15][CH2:13][CH2:14][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6.4 g
Type
reactant
Smiles
BrC(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, 1998, 41/10, 1619-1639, was prepared

Outcomes

Product
Name
Type
product
Smiles
OCCN1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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